

E7090 Succinate: A Technical Overview of a Pan-FGFR Inhibitor

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Compound of Interest

Compound Name: E7090 succinate

Cat. No.: B3324503

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Abstract

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of **E7090 succinate**, including its chemical structure, physicochemical properties, mechanism of action, and key preclinical data. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development efforts.

Chemical Structure and Properties

E7090 succinate is chemically described as 5-({2-[(4-{1-(2-Hydroxyethyl)piperidin-4-yl}phenyl)carbonyl]amino}pyridin-4-yl)oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide butanedioate (2:3).[1][2][4] The compound is a type V tyrosine kinase inhibitor, a class characterized by a unique binding kinetic profile.[2][5]

Chemical Identifiers

Identifier	Value
IUPAC Name	5-((2-(4-(1-(2-hydroxyethyl)piperidin-4-yl)benzamido)pyridin-4-yl)oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide[6]
Synonyms	E-7090, Tasurgratinib[6]
CAS Number	1622204-21-0[6][7]
Molecular Formula	C32H37N5O6[6][8]
Molecular Weight	587.67 g/mol [6][8]
Canonical SMILES	<chem>CNC(=O)n1ccc2cc(c(cc21)OCCOC)Oc3ccnc(c3)NC(=O)c4ccc(cc4)C5CCN(CC5)CCO</chem> [9]
InChIKey	IBHOLSBDZMIPPT-UHFFFAOYSA-N[6][9]

Physicochemical Properties

Property	Value
AlogP	4.47[8]
Polar Surface Area	127.18 Å²[8]
#Rotatable Bonds	10[8]
#H-Bond Acceptors	11[8]
#H-Bond Donors	3[8]
pKa (Basic)	8.79[8]

Mechanism of Action and Biological Activity

E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[6] It functions by interfering with the binding of fibroblast growth factor (FGF) to its receptors, thereby inhibiting FGFR-mediated signaling.[10] This disruption leads to the inhibition of cell proliferation and induction of cell death in tumor cells that overexpress FGFR.[10]

Kinase Inhibitory Activity

E7090 demonstrates potent and selective inhibition of FGFR1, -2, and -3, with significantly less activity against FGFR4. This selectivity is crucial for minimizing off-target effects.

Target Kinase	IC50 (nM)
FGFR1	0.71[3]
FGFR2	0.50[3]
FGFR3	1.2[3]
FGFR4	120[3]

Cellular Activity

In preclinical studies, **E7090 succinate** has been shown to inhibit the proliferation of various human cancer cell lines that harbor FGFR gene alterations. For instance, in the SNU-16 human gastric cancer cell line, which has FGFR2 amplification, **E7090 succinate** inhibited FGFR phosphorylation with an IC50 value of 1.2 nmol/L and cell proliferation with an IC50 value of 5.7 nmol/L.[2][5]

Pharmacokinetics

Kinetic analyses reveal that E7090 has a binding profile intermediate between type I and type II inhibitors, classifying it as a type V inhibitor.[5] It exhibits a more rapid association with FGFR1 than the type II inhibitor ponatinib and a slower dissociation, with a longer residence time (19 minutes), compared to the type I inhibitor AZD4547 (7 minutes).[5][6] This unique kinetic profile may contribute to its sustained inhibitory activity.

Experimental Protocols

Cell-Free Kinase Inhibition Assay

The inhibitory activity of E7090 against various kinases was assessed using a cell-free kinase assay.

- Procedure: E7090 was synthesized at Eisai Co., Ltd. For in vitro studies, it was prepared as a 20 mmol/L stock solution in DMSO and then diluted in the appropriate assay media. The specific protocols for the kinase inhibition assays are detailed in patent publications WO 2014129477 and WO 2016027781.[\[2\]](#)

Cell Proliferation Assay

The effect of E7090 on the proliferation of cancer cell lines was determined.

- Cell Line: SNU-16 human gastric cancer cells.
- Procedure: Cells were incubated with varying concentrations of **E7090 succinate** for 72 hours. Cell growth was measured using the Cell Counting Kit-8. IC50 values were subsequently calculated from the dose-response curves.[\[11\]](#)[\[12\]](#)

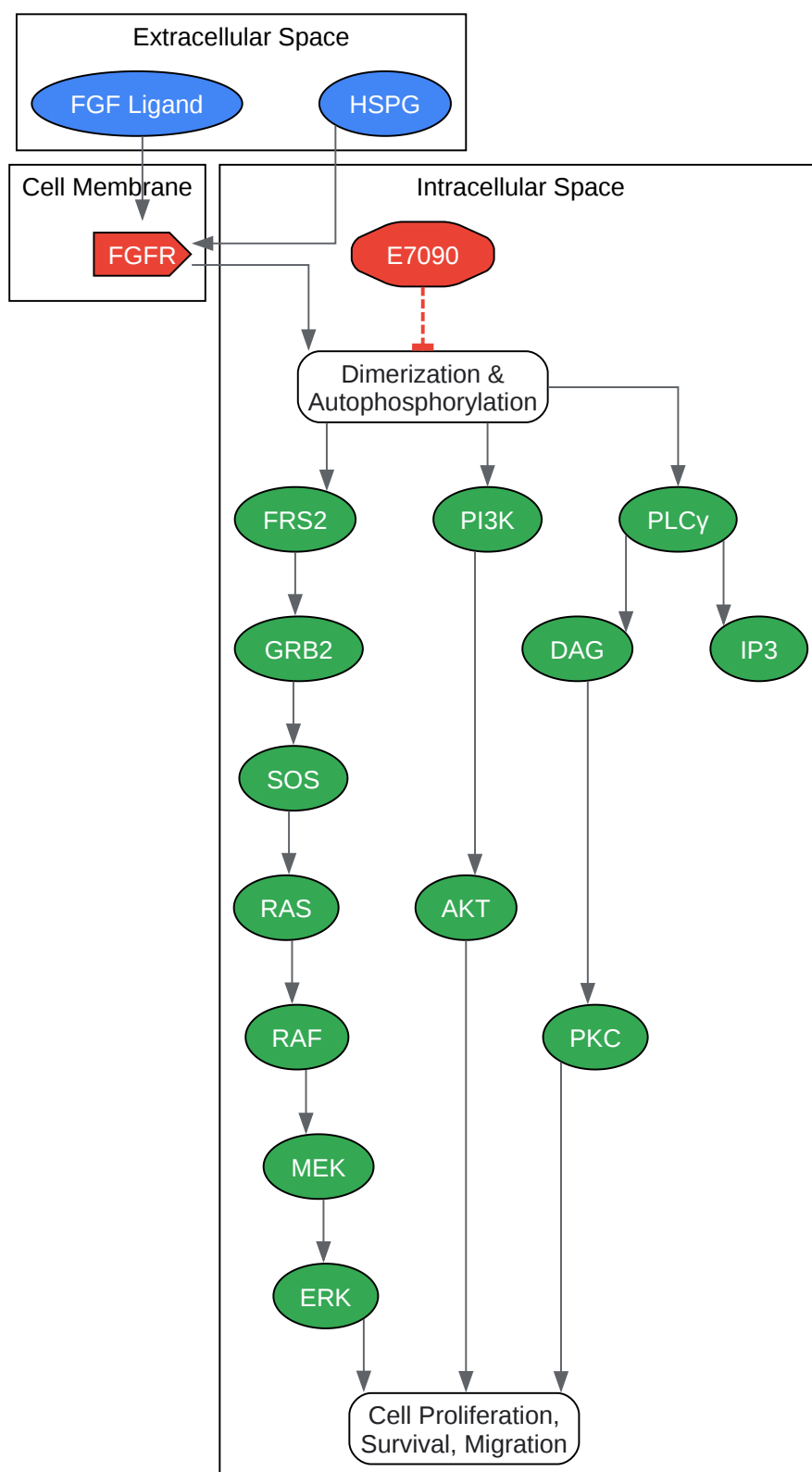
Western Blot Analysis for FGFR Phosphorylation

The inhibition of FGFR phosphorylation in cellular models was evaluated by Western blotting.

- Cell Line: SNU-16 cells.
- Procedure: Cells were treated with **E7090 succinate** for 4 hours. Whole-cell lysates were then prepared and subjected to Western blot analysis using antibodies specific for phospho-FGFR (p-FGFR; Y653/654) and total FGFR2. Band intensities were quantified to determine the IC50 value for phosphorylation inhibition.[\[11\]](#)[\[12\]](#)

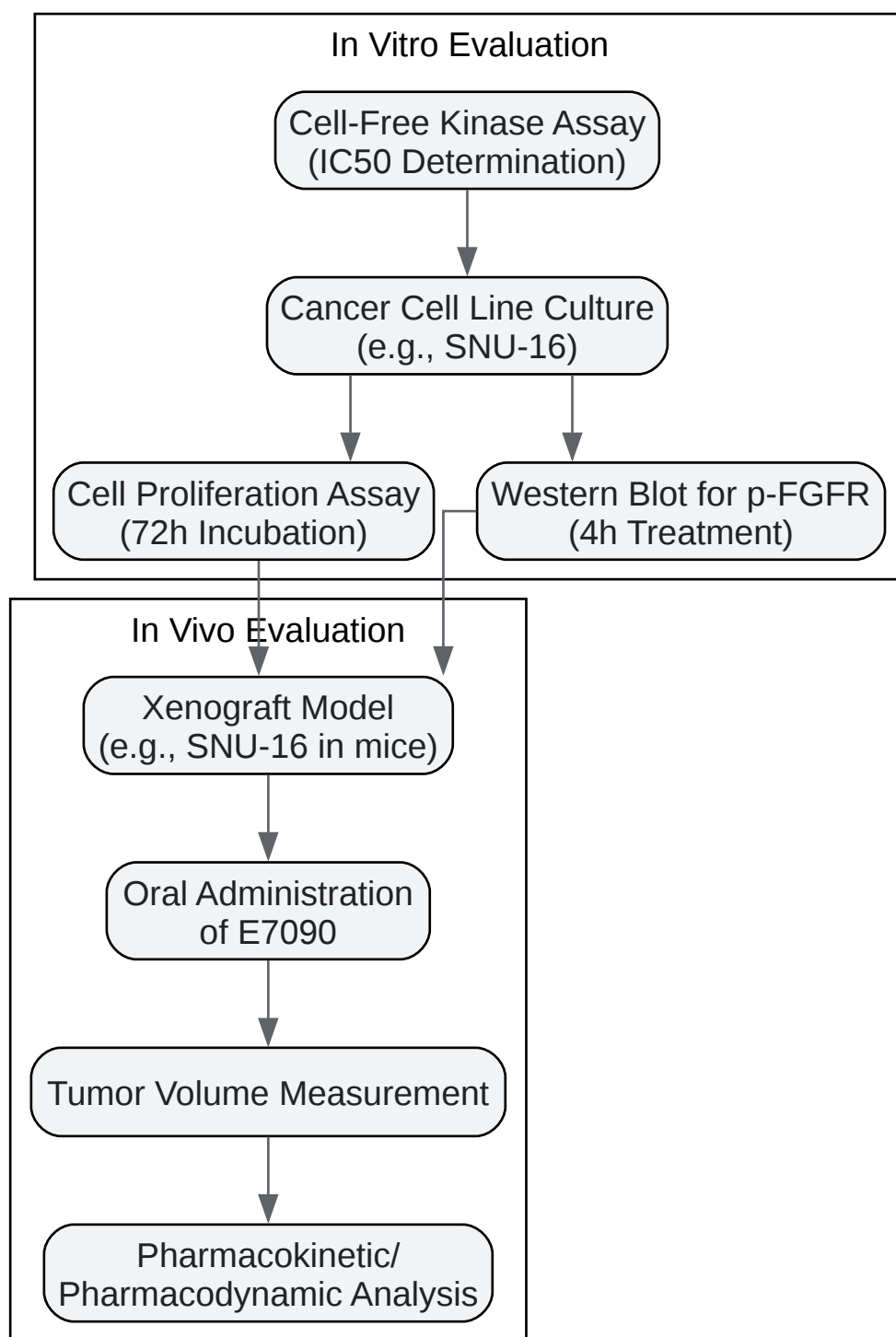
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FGFR signaling pathway targeted by E7090 and a typical experimental workflow for its evaluation.



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Caption: FGFR Signaling Pathway Inhibition by E7090.



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